1,4-Butanediol, 2-phenyl-, (R)-
Description
Significance of Enantiopure Diols in Modern Chemical Synthesis
Enantiopure diols, which are diols existing as a single enantiomer, are of paramount importance in modern chemical synthesis. Chirality is a fundamental property in many biological processes, and the therapeutic efficacy of many pharmaceuticals is dependent on a specific enantiomer. nih.gov The use of enantiopure diols as starting materials or key intermediates allows for the synthesis of single-enantiomer drugs, avoiding the potential for off-target effects or reduced efficacy associated with racemic mixtures. nih.gov
Beyond pharmaceuticals, enantiopure diols are crucial in the development of chiral catalysts and ligands for asymmetric synthesis. alfachemic.comnih.gov These catalysts can induce chirality in a prochiral substrate, leading to the formation of a chiral product with high enantiomeric excess. alfachemic.comacs.org The stereochemical information embedded in the enantiopure diol is transferred during the catalytic cycle, making them indispensable tools for creating a wide array of chiral molecules. thieme-connect.com The preparation of enantiomerically pure diols can be achieved through various methods, including asymmetric dihydroxylation of alkenes, enantioselective reduction of diketones, and biocatalytic approaches. alfachemic.comorganic-chemistry.org
Overview of the Chiral 1,4-Butanediol (B3395766) Scaffold in Asymmetric Synthesis
The chiral 1,4-butanediol scaffold is a versatile platform in asymmetric synthesis. acs.org The 1,4-relationship of the two hydroxyl groups allows for the formation of various cyclic structures, such as chiral tetrahydrofuran (B95107) and pyrrolidine (B122466) derivatives, which are common motifs in natural products and pharmaceuticals. nih.gov The strategic placement of a stereocenter along the four-carbon chain provides a powerful handle for controlling the stereochemical outcome of subsequent reactions.
For instance, chiral 1,4-diarylbutane-1,4-diols are important intermediates for a variety of chiral auxiliaries and ligands. acs.org The synthesis of these scaffolds can be achieved with high enantio- and diastereoselectivity through methods like asymmetric hydrogenation of 1,4-diketones. acs.org Furthermore, the catalytic enantioselective diboration of 1,3-dienes provides access to chiral 2-butene-1,4-diols, which are valuable synthetic intermediates. nih.gov These examples highlight the adaptability of the chiral 1,4-butanediol framework in constructing diverse and stereochemically rich molecules.
Scope and Research Focus on (R)-2-Phenyl-1,4-Butanediol
This article will focus specifically on the chemical compound (R)-2-phenyl-1,4-butanediol. This particular chiral diol incorporates a phenyl group at the stereocenter, which can influence its reactivity and potential applications. Research into this compound and its derivatives is driven by the need for novel chiral building blocks in the synthesis of complex target molecules. For example, derivatives such as 2-phenyl-1,4-butanediamine have been investigated as CCR5 antagonists for the treatment of HIV-1. nih.gov
The synthesis of (R)-2-phenyl-1,4-butanediol and related structures can be approached through various synthetic strategies, including chemoenzymatic methods. nih.gov The exploration of its synthetic accessibility and its utility as a chiral synthon in asymmetric synthesis are key areas of ongoing research.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-phenylbutane-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDKYMGISZDCIY-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis of R 2 Phenyl 1,4 Butanediol
Chemoenzymatic and Biocatalytic Approaches
The use of biological systems, either as isolated enzymes or whole-cell biocatalysts, offers a powerful and environmentally benign route to chiral molecules. These methods are prized for their high stereoselectivity under mild reaction conditions.
Enzyme-Mediated Reductions and Oxidations for Chiral Diol Formation
Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective catalysts for the asymmetric reduction of carbonyl compounds to produce chiral alcohols. frontiersin.org The enantioselective reduction of prochiral ketones is a common strategy, and ADHs that exhibit high selectivity are sought after for producing specific enantiomers. nih.govnih.gov For the synthesis of (R)-2-phenyl-1,4-butanediol, a suitable precursor such as 4-hydroxy-2-oxo-2-phenylbutanal could be stereoselectively reduced.
Several ADHs have been identified and characterized for their ability to reduce sterically demanding substrates, including 2-hydroxy ketones, with excellent enantioselectivity (ee > 99%) and diastereoselectivity (de > 99%). rsc.org For instance, ADHs from various bacterial sources, particularly those from the genus Lactobacillus, have been found to produce (R)-alcohols with high specificity from a wide range of ketones and ketoesters. nih.gov The ADH from Ralstonia sp. (RasADH), often overexpressed in E. coli, has demonstrated broad substrate tolerance and high stereoselectivity in the reduction of various diaryl diones. proquest.com
These enzymatic reductions often employ a cofactor regeneration system. For NAD-dependent enzymes, coupling the reduction with a secondary enzyme like formate (B1220265) dehydrogenase has proven economically viable for producing fine chemicals. nih.gov
| Precursor Example | Enzyme | Enzyme Source | Product Configuration | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |
| Araliphatic 2-hydroxy ketones | Alcohol Dehydrogenase (RADH) | Ralstonia sp. | (R)- or (S)-diols | > 99% | > 99% |
| Various ketones and ketoesters | (R)-specific Alcohol Dehydrogenase | Lactobacillus sp. | (R)-alcohols | High | Not Applicable |
| 1,4-Diaryl-1,4-diones | Alcohol Dehydrogenase (RasADH) | Ralstonia sp. (in E. coli) | Chiral 1,4-diols | High | High |
In addition to reduction, enzyme-catalyzed oxidation can be used in kinetic resolutions of racemic diols. For example, horse liver alcohol dehydrogenase (HLADH) has been used for the oxidative lactonization of diols, a process that can selectively consume one enantiomer from a racemic mixture, leaving the other enriched. nih.gov
Whole-Cell Biotransformations for Stereospecific Production
Whole-cell biotransformations leverage the enzymatic machinery of living microorganisms, such as yeasts and bacteria, to perform desired chemical conversions. This approach avoids the need for costly enzyme purification, although it can sometimes lead to lower enantiomeric excess due to competing enzymes within the cell. nih.gov
Candida parapsilosis has emerged as a versatile biocatalyst for various oxidation-reduction reactions. amazonaws.com It has been successfully used in the deracemization of racemic 1-phenyl-1,2-ethanediol (B126754) to produce the (S)-enantiomer with high enantiomeric excess. nih.gov This process involves a stereoselective oxidation of the (R)-enantiomer followed by a stereoselective reduction of the resulting keto intermediate to the (S)-alcohol. A similar strategy could be adapted for the production of (R)-2-phenyl-1,4-butanediol by selecting a microorganism with the opposite enantiopreference.
Recombinant Escherichia coli is another widely used host for whole-cell biotransformations. By expressing specific genes, E. coli can be engineered to overproduce a desired enzyme, such as an alcohol dehydrogenase with high (R)-selectivity. rsc.orgnih.gov This allows for high concentrations of the target enzyme within the cell, leading to efficient and highly stereospecific production of the desired chiral diol. acs.org
| Microorganism | Transformation Type | Substrate Example | Product | Key Finding |
| Candida parapsilosis | Deracemization | Racemic 1-phenyl-1,2-ethanediol | (S)-1-phenyl-1,2-ethanediol | Produces (S)-enantiomer with >99% ee. nih.gov |
| Recombinant E. coli | Asymmetric Reduction | Prochiral ketones | Chiral alcohols | Can be engineered to express specific (R)- or (S)-selective ADHs for targeted synthesis. rsc.org |
| Rhodococcus glutinis | Asymmetric Reduction | 2-methyl benzophenone | (S)-alcohol | High conversion and >99% ee for certain prochiral ketones. nih.gov |
Organocatalytic and Metal-Catalyzed Asymmetric Syntheses
Chemical methods, including those using metal complexes and small organic molecules as catalysts, provide robust and scalable routes to enantiopure compounds.
Asymmetric Hydrogenation Methodologies
Asymmetric hydrogenation is a powerful industrial method for synthesizing chiral compounds. rsc.org This technique typically involves the use of a transition metal catalyst, such as rhodium, ruthenium, or iridium, coordinated to a chiral ligand.
For the synthesis of (R)-2-phenyl-1,4-butanediol, a precursor like a γ-hydroxy-α,β-unsaturated ester could undergo asymmetric hydrogenation. Rhodium complexes with chiral phosphine (B1218219) ligands, such as DIOP, have been foundational in this field. iupac.org
More recently, iridium-catalyzed asymmetric hydrogenation has been shown to be highly effective for converting racemic α-substituted lactones into chiral diols via a dynamic kinetic resolution process. nih.govrsc.orgresearchgate.net Using a catalyst like Ir-SpiroPAP, a variety of chiral diols can be prepared in high yields (80–95%) and with high enantioselectivity (up to 95% ee). nih.govrsc.org A suitable α-phenyl-γ-butyrolactone could serve as a direct precursor to (R)-2-phenyl-1,4-butanediol through this method.
Ruthenium-based catalysts are also widely used for the hydrogenation of esters and ketones. researchgate.netrsc.org Piano-stool ruthenium carbene complexes, generated from precursors like [Cp*RuCl]₄, are highly reactive intermediates capable of various transformations, including hydrogenation. researchgate.netnih.gov
| Precursor Type | Catalyst System | Metal | Product Type | Enantiomeric Excess (ee) |
| Racemic α-substituted lactones | Ir-SpiroPAP | Iridium | Chiral diols | up to 95% nih.govrsc.org |
| Alkenes (e.g., α,β-unsaturated esters) | Rh-Chiral Diphosphine | Rhodium | Chiral alkanes | High |
| Ketones | Ru-N,P,N Ligand Complex | Ruthenium | Chiral alcohols | Not specified for ee |
Stereoselective Reductions of Prochiral and Chiral Precursors
The asymmetric reduction of prochiral ketones using borane (B79455) reagents in the presence of a chiral catalyst is a cornerstone of modern organic synthesis. wikipedia.org The most well-known of these is the Corey-Itsuno reduction, which employs a chiral oxazaborolidine catalyst. nih.govyoutube.com This method provides predictable stereochemistry and high enantioselectivity for the reduction of a wide range of ketones. A precursor like 4-hydroxy-1-phenylbutan-2-one could be reduced to (R)-2-phenyl-1,4-butanediol using this approach.
Spiroaminoborate esters, derived from diphenylprolinol, have also been developed as highly stable and enantioselective catalysts for the borane-mediated reduction of prochiral ketones. nih.govnih.gov These catalysts can achieve excellent enantiopurity (up to 99% ee) with catalyst loadings as low as 1-10 mol%. nih.govnih.gov
Chiral organoboranes, such as diisopinocampheylchloroborane (Ipc₂BCl), serve as exceptionally efficient stoichiometric chiral reducing agents, providing high enantioselectivity for the reduction of various aryl alkyl ketones. acs.org
| Precursor Type | Reagent/Catalyst System | Key Features | Enantiomeric Excess (ee) |
| Aryl alkyl ketones | Borane / Chiral Oxazaborolidine (CBS) | Catalytic, predictable stereochemistry. wikipedia.orgnih.gov | High |
| Prochiral ketones | Borane / Spiroaminoborate ester | Stable, crystalline catalyst, high selectivity. nih.govnih.gov | up to 99% nih.gov |
| Aryl alkyl ketones | Diisopinocampheylchloroborane (Ipc₂BCl) | Stoichiometric, highly efficient chiral borane. acs.org | High |
Asymmetric Conjugate Additions to Enantiopure Substrates
Asymmetric conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction. rsc.org To synthesize (R)-2-phenyl-1,4-butanediol, a strategy could involve the conjugate addition of a phenyl group equivalent to an α,β-unsaturated ester or aldehyde containing a protected hydroxymethyl group at the β-position.
Copper-catalyzed reactions, often employing organocuprates (Gilman reagents), are classic methods for 1,4-addition. illinois.eduwikipedia.orgmasterorganicchemistry.com The development of catalytic enantioselective versions often involves the use of copper(I) salts with chiral ligands to mediate the addition of Grignard or dialkylzinc reagents. illinois.edunih.gov
Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents (e.g., phenylboronic acid) to α,β-unsaturated carbonyl compounds is another highly effective method. researchgate.netorganic-chemistry.org Chiral diene or diphosphine ligands like BINAP are crucial for achieving high enantioselectivity.
Organocatalysis has also made significant strides in this area. rsc.org Chiral diols, such as BINOL and its derivatives, can catalyze the conjugate addition of boronates to electrophiles. nih.govnih.gov The diol activates the boronate, creating a chiral environment for the addition to proceed with high enantioselectivity. nih.govbac-lac.gc.ca The reaction of a suitable boronate with an o-quinone methide, for example, can be catalyzed by chiral diols to give products with high ee. nih.gov Similarly, primary amine-thiourea catalysts can activate ketones and nitroalkenes to participate in highly diastereo- and enantioselective Michael additions. mdpi.com
| Reaction Type | Catalyst System | Nucleophile | Electrophile Example | Key Feature |
| Conjugate Addition | Copper(I) / Chiral Ligand | Grignard or Dialkylzinc Reagent | α,β-Unsaturated Ketones/Esters | Avoids 1,2-addition typical of Grignards alone. wikipedia.orgnih.gov |
| Conjugate Addition | Rhodium(I) / Chiral Diphosphine | Arylboronic Acid | α,β-Unsaturated Carbonyls | Tolerates a wide variety of functional groups. organic-chemistry.orgorgsyn.org |
| Conjugate Addition | Chiral Diol (e.g., BINOL) | Organoboronate | o-Quinone Methides | Organocatalytic approach with high selectivity. nih.govnih.gov |
Ring-Opening and Cyclization Strategies for Chiral Diol Formation
Ring-opening and cyclization reactions represent a powerful approach for the stereoselective synthesis of chiral diols. These strategies often involve the use of meso-epoxides or other cyclic precursors, which upon reaction with a nucleophile in the presence of a chiral catalyst, can lead to the formation of enantiomerically enriched products.
One notable strategy involves the asymmetric ring-opening of meso-epoxides. For instance, the reaction of meso-epoxides with pyrazole (B372694) derivatives, catalyzed by a chiral complex, can yield β-pyrazole-substituted alcohols with high enantioselectivity. scu.edu.cn This method provides a pathway to chiral 1,2-diols, and variations of this approach could be adapted for the synthesis of 1,4-diols.
Another approach utilizes intramolecular haloetherification of chiral ene acetals. This process proceeds through a rigid bicyclic oxonium ion intermediate, which effectively controls the stereochemistry at two remote centers. ic.ac.ukacs.org Subsequent chemical transformations, including nucleophilic substitution and deprotection, can yield optically active 1,4- and 1,5-diols. acs.org The stereoselectivity of the initial cyclization is crucial for the final enantiopurity of the diol.
Furthermore, the oxidative cleavage of the C-C bond in optical dihydrophenanthrene-9,10-diols has been shown to produce axially chiral biaryl diketones, demonstrating a point-to-axial chirality transfer. nih.gov This principle of transferring existing chirality to new stereocenters is a cornerstone of many stereoselective syntheses.
The cyclization of silanol (B1196071) epoxides has also been explored as a route to oxygen heterocycles. chemrxiv.org Treatment of silanol epoxides with a Lewis acid can induce ring-opening followed by cyclization to form tetrahydrofuran (B95107) derivatives, which are structurally related to 1,4-diols. The stereochemistry of the starting epoxide influences the stereochemical outcome of the cyclization. chemrxiv.org
| Strategy | Key Features | Resulting Products |
| Asymmetric Ring-Opening of meso-Epoxides | Use of chiral catalysts with nucleophiles like pyrazoles. scu.edu.cn | Enantiomerically enriched β-substituted alcohols. scu.edu.cn |
| Intramolecular Haloetherification | Formation of a rigid bicyclic oxonium ion intermediate from chiral ene acetals. ic.ac.ukacs.org | Optically active 1,4- and 1,5-diols. acs.org |
| Oxidative C-C Cleavage | Point-to-axial chirality transfer from optical dihydrophenanthrene-9,10-diols. nih.gov | Axially chiral biaryl diketones. nih.gov |
| Cyclization of Silanol Epoxides | Lewis acid-catalyzed intramolecular ring-opening and cyclization. chemrxiv.org | Tetrahydrofuran derivatives. chemrxiv.org |
Chiral Auxiliary-Mediated Strategies for Enantiocontrol
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product.
Oppolzer's camphorsultam is a highly effective and widely used chiral auxiliary in a multitude of asymmetric reactions, including alkylations, aldol (B89426) reactions, and cycloadditions. wikipedia.orgresearchgate.net Its rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of diastereoselectivity.
In the context of preparing chiral diols, Oppolzer's sultam can be used to control the stereochemistry of key bond-forming reactions. For example, an N-acyl sultam can undergo a diastereoselective aldol reaction to introduce a hydroxyl group with a specific stereochemistry. nih.gov Subsequent reduction of the carbonyl group and cleavage of the auxiliary would then furnish a chiral diol. The choice of Lewis acid in the aldol reaction can influence the anti/syn diastereoselectivity. nih.gov The synthesis of enantiomerically pure β-substituted carboxylic acids and diols has been successfully achieved using this auxiliary. orgsyn.org
The versatility of Oppolzer's sultam is highlighted by its application in the total synthesis of complex natural products, where precise control of stereochemistry is paramount. researchgate.net
| Reaction Type | Key Feature | Outcome |
| Asymmetric Diels-Alder | Lewis acid catalyzed cycloaddition with an N-acryloyl sultam. chemrxiv.org | Highly diastereoselective cycloadducts. chemrxiv.org |
| Aldol Reaction | Diastereoselective addition of an enolate to an aldehyde. nih.gov | Enantiomerically pure anti/syn diastereomers. nih.gov |
| Preparation of β-substituted Carboxylic Acids and Diols | Stereoselective alkylation or reduction followed by auxiliary cleavage. orgsyn.org | Enantiomerically pure products. orgsyn.org |
Chiral acetals, often derived from C2-symmetric diols, are another important class of auxiliaries for asymmetric synthesis. ic.ac.uk They can function as chiral equivalents of carbonyl groups or induce asymmetry at a neighboring prochiral center. ic.ac.uk
A novel approach for the synthesis of optically active 1,4- and 1,5-diols involves the intramolecular haloetherification of chiral ene acetals. acs.org In this one-pot reaction, the acetal (B89532) first acts as a nucleophile and then as an electrophile, leading to the simultaneous formation of two remote stereogenic centers with high diastereoselectivity. ic.ac.uk The resulting macrocyclic acetals can then be converted to the desired chiral diols through a series of steps including nucleophilic substitution and deprotection. acs.org
Other chiral auxiliaries, such as those used in solid-phase oligosaccharide synthesis, demonstrate the broad applicability of this strategy. For instance, a (S)-(phenylthiomethyl)benzyl auxiliary at the C-2 position of a glycosyl donor can be used to control the anomeric selectivity during glycosylation, leading to the formation of 1,2-cis-glycosides with complete control. nih.gov While not directly producing 1,4-butanediol (B3395766), this illustrates the principle of using auxiliaries to direct the formation of specific stereoisomers.
| Auxiliary Type | Key Strategy | Product |
| Chiral Ene Acetals | Intramolecular haloetherification via a bicyclic oxonium ion. ic.ac.ukacs.org | Optically active 1,4- and 1,5-diols. acs.org |
| (S)-(phenylthiomethyl)benzyl | Neighboring group participation in glycosylation. nih.gov | 1,2-cis-glycosides. nih.gov |
Deracemization and Kinetic Resolution Techniques for Enantiopure (R)-2-Phenyl-1,4-Butanediol
Deracemization and kinetic resolution are powerful methods for obtaining enantiomerically pure compounds from a racemic mixture. Kinetic resolution separates enantiomers based on their different reaction rates with a chiral catalyst or reagent, with a maximum theoretical yield of 50% for one enantiomer. Deracemization, on the other hand, converts a racemate into a single enantiomer, offering a theoretical yield of 100%.
Recent advancements have focused on catalytic deracemization methods. One such approach for secondary benzylic alcohols involves a combination of photochemical dehydrogenation and enantioselective thermal hydrogenation. nih.gov This method, driven by visible light, uses a heterogeneous photocatalyst for the dehydrogenation step and a chiral homogeneous catalyst for the hydrogenation, effectively converting a racemic alcohol into an enantiomerically enriched one. nih.gov
Photochemical deracemization has also been achieved using a chiral sensitizer (B1316253) that operates via triplet energy transfer. nih.gov This process allows for the selective conversion of one enantiomer over the other, with the decrease in entropy being compensated by light energy. nih.gov Another light-driven deracemization method for alcohols employs a single chiral titanium catalyst that integrates two enantioselective processes into one reaction, achieving high enantiomeric excess. researchgate.net
Crystallization-induced deracemization (CID) has been successfully applied to atropisomeric biaryls. acs.org This technique combines racemization catalysis with crystallization-based chiral resolution, leading to both high yield and high enantioselectivity of the desired product. acs.org
For the specific case of diols, enzymatic methods have shown great promise. For example, the butanediol (B1596017) dehydrogenase from Bacillus clausii exhibits high stereoselectivity in the reduction of α-diketones to vicinal diols. rsc.org This enzyme can selectively produce one stereoisomer of the diol, making it a valuable tool for the synthesis of enantiopure diols. rsc.org
| Technique | Principle | Key Features |
| Photochemical Deracemization | Sequential photochemical dehydrogenation and enantioselective thermal hydrogenation. nih.gov | Driven by visible light; uses a combination of heterogeneous and homogeneous catalysts. nih.gov |
| Photochemical Deracemization with Chiral Sensitizer | Triplet energy transfer from a chiral sensitizer to the racemate. nih.gov | Unidirectional catalysis converting one enantiomer. nih.gov |
| Light-Driven Deracemization with Titanium Catalyst | Integration of two enantioselective processes in one reaction. researchgate.net | Achieves high enantiomeric excess for a range of alcohols. researchgate.net |
| Crystallization-Induced Deracemization (CID) | Combination of racemization catalysis and chiral resolution by crystallization. acs.org | High yield and enantioselectivity for atropisomeric biaryls. acs.org |
| Enzymatic Resolution | Stereoselective reduction of diketones by butanediol dehydrogenase. rsc.org | High stereoselectivity for the synthesis of vicinal diols. rsc.org |
Functionalization and Derivatization of R 2 Phenyl 1,4 Butanediol
Preparation of Chiral Ligands for Asymmetric Catalysis
The bidentate nature of (R)-2-phenyl-1,4-butanediol, with its two hydroxyl groups, makes it a potential precursor for the synthesis of various chiral ligands. These ligands are crucial for the development of highly enantioselective catalytic processes.
Synthesis of Chiral Phosphines and Bis(phospholanes) from Diol Precursors
The conversion of diols into chiral phosphine (B1218219) ligands is a well-established strategy in asymmetric catalysis. Typically, this involves the transformation of the hydroxyl groups into suitable leaving groups, followed by nucleophilic substitution with phosphide (B1233454) sources. However, a review of the scientific literature reveals a notable absence of specific examples detailing the synthesis of chiral phosphines or bis(phospholanes) directly from (R)-2-phenyl-1,4-butanediol. While general methods for the synthesis of P-chiral phosphine ligands and bis(phospholane) ligands are extensively documented, their synthesis from this particular diol has not been reported.
Development of Chiral Oxazoline (B21484) and Bis(oxazoline) Ligands
Chiral oxazoline and bis(oxazoline) ligands are another important class of ligands in asymmetric catalysis, often synthesized from chiral amino alcohols. The transformation of a diol like (R)-2-phenyl-1,4-butanediol into an amino alcohol would be a necessary prerequisite for the synthesis of oxazoline ligands. This would typically involve selective protection of one hydroxyl group, conversion of the other into an amine, and subsequent cyclization. Despite the prevalence of bis(oxazoline) ligands in catalysis, there is no specific literature describing their synthesis originating from (R)-2-phenyl-1,4-butanediol.
Formation of Chiral Auxiliaries for Stereoselective Transformations
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. Diols are common precursors for chiral auxiliaries, often forming acetals or ketals with carbonyl compounds. These chiral acetals can then direct stereoselective reactions on the substrate.
While the concept of using chiral diols as auxiliaries is well-established, there is a lack of specific studies in the scientific literature that utilize (R)-2-phenyl-1,4-butanediol for this purpose. Research in this area has predominantly focused on other diols, and the application of (R)-2-phenyl-1,4-butanediol as a chiral auxiliary in stereoselective transformations remains an unexplored area.
Synthesis of Chiral Derivatization Reagents for Analytical Applications
Chiral derivatization reagents are used to convert enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC or GC. Chiral alcohols and diols can serve as the chiral moiety in these reagents.
A comprehensive search of analytical chemistry literature does not yield any specific chiral derivatization reagents that are synthesized from (R)-2-phenyl-1,4-butanediol. The development of such reagents would involve reacting the diol with a molecule containing a suitable reactive group for attachment to the analyte and a chromophore or other detectable tag. This remains a potential but currently undocumented application for this chiral diol.
Transformation into Other Chiral Building Blocks
The functional groups present in (R)-2-phenyl-1,4-butanediol allow for its potential transformation into other valuable chiral building blocks. For instance, selective oxidation of the primary or secondary alcohol could lead to chiral aldehydes, ketones, or carboxylic acids. The diol could also be converted into chiral ethers, esters, or cyclic compounds.
Applications of R 2 Phenyl 1,4 Butanediol in Asymmetric Synthesis
Asymmetric Catalysis Mediated by Derived Ligands
The transformation of (R)-2-phenyl-1,4-butanediol into chiral ligands has been a fruitful area of research, providing catalysts for a range of asymmetric reactions. The strategic placement of the phenyl group and the hydroxyl functionalities allows for the creation of sterically and electronically tuned ligand scaffolds.
Enantioselective Hydrogenation Reactions
While direct applications of (R)-2-phenyl-1,4-butanediol-derived ligands in enantioselective hydrogenation are not extensively documented in the provided results, the broader context of asymmetric hydrogenation relies on chiral ligands to create an asymmetric environment around a metal center. researchgate.netbohrium.com The development of chiral P-N ligands, for instance, has been significant in asymmetric catalysis. mdpi.com The synthesis of 1,4-butanediol (B3395766) often involves hydrogenation processes, highlighting the importance of this class of reactions in obtaining related precursors. rsc.orgchemicalbook.comgoogle.com
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems, and its asymmetric variant allows for the control of stereochemistry. rsc.orgyoutube.com Chiral Lewis acids are often employed as catalysts to induce enantioselectivity. libretexts.org While the direct use of (R)-2-phenyl-1,4-butanediol-derived ligands in Diels-Alder reactions is not explicitly detailed, the design of chiral catalysts is crucial for high levels of enantiomeric excess. nih.gov The stereochemical outcome of these reactions can be influenced by factors such as pressure and the choice of catalyst. capes.gov.br
Asymmetric Cyclopropanation Reactions
Asymmetric cyclopropanation is a key method for synthesizing chiral cyclopropanes, which are important structural motifs in various biologically active molecules. nih.gov Chiral catalysts, often derived from chiral auxiliaries or ligands, are instrumental in controlling the stereoselectivity of these reactions. nih.govorganic-chemistry.org Cobalt(II) complexes with specifically designed chiral ligands have proven effective in the asymmetric cyclopropanation of various olefins with diazoacetates, yielding cyclopropane (B1198618) derivatives in high yields and with excellent diastereo- and enantioselectivity. organic-chemistry.org The resulting chiral cyclopropyl (B3062369) carboxamides are versatile building blocks for further synthetic transformations. organic-chemistry.org The inherent strain of the cyclopropane ring makes its synthesis a unique challenge, with stereospecificity being a key consideration. harvard.edumasterorganicchemistry.com
A study on cobalt-catalyzed asymmetric cyclopropanation highlights the effectiveness of certain chiral porphyrin ligands. The following table summarizes the results for the reaction between styrene (B11656) and succinimidyl diazoacetate using two different cobalt catalysts, [Co(P1)] and [Co(P2)].
| Catalyst | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) (trans) |
| [Co(P1)] | 98 | 98:2 | 98 |
| [Co(P2)] | 56 | 99:1 | 99 |
Data sourced from a study on asymmetric Co(II)-catalyzed cyclopropanation. organic-chemistry.org
Other Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Formations
The utility of chiral ligands derived from scaffolds related to (R)-2-phenyl-1,4-butanediol extends to other important asymmetric transformations. For instance, pinane-based chiral aminodiols have been successfully applied as catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes, affording chiral secondary alcohols with good enantioselectivities. researchgate.net These reactions are fundamental for creating new stereocenters and building molecular complexity. researchgate.net Similarly, asymmetric aldol (B89426) and Mannich reactions, which form carbon-carbon and carbon-nitrogen bonds respectively, heavily rely on chiral catalysts to control the stereochemical outcome. acs.orgnih.gov
The following table presents the results of the enantioselective addition of diethylzinc to benzaldehyde (B42025) using different pinane-based aminodiol catalysts.
| Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
| Aminodiol 10 | >98 | 80 | R |
| Aminodiol 20 | >98 | 74 | S |
| Aminodiol 21 | >98 | 80 | R |
Data sourced from a study on pinane-based chiral tridentate ligands. researchgate.net
Role as a Chiral Building Block in Complex Molecule Synthesis
Beyond its use in catalysis, (R)-2-phenyl-1,4-butanediol serves as a valuable chiral building block, where its inherent stereochemistry is incorporated into the final target molecule. sigmaaldrich.com This approach is particularly powerful in the total synthesis of complex natural products. researchgate.net
Precursor in Natural Product Total Synthesis
The stereochemically defined structure of (R)-2-phenyl-1,4-butanediol makes it an attractive starting material for the synthesis of biologically active natural products. nih.gov Chiral building blocks are essential for the efficient and stereocontrolled construction of complex molecular architectures. sigmaaldrich.comresearchgate.netportico.org The synthesis of molecules like the potent natural product (+)-brefeldin A has been achieved using stereochemistry derived from palladium-catalyzed asymmetric allylic alkylation reactions, a testament to the power of using chiral precursors. nih.gov The ability to introduce specific stereocenters early in a synthetic sequence is a significant advantage in the lengthy and often challenging process of total synthesis.
Synthesis of Chiral Heterocycles (e.g., γ-Butyrolactones, Pyrroles)
The diol functionality and the inherent chirality of (R)-2-phenyl-1,4-butanediol make it a valuable precursor for the synthesis of enantiomerically enriched heterocyclic compounds. The strategic placement of the phenyl group and the hydroxyl groups allows for selective transformations to form five-membered rings like γ-butyrolactones and pyrroles.
γ-Butyrolactones:
Chiral γ-butyrolactones are significant structural motifs found in numerous natural products and pharmacologically active compounds. The synthesis of these lactones from (R)-2-phenyl-1,4-butanediol can be achieved through selective oxidation and subsequent intramolecular cyclization. The phenyl group at the C2 position can direct the stereochemical outcome of the cyclization, leading to the formation of specific diastereomers.
One plausible synthetic route involves the selective oxidation of the primary alcohol at the C4 position to a carboxylic acid, followed by acid-catalyzed lactonization. Alternatively, oxidation of the secondary alcohol at the C1 position to a ketone, followed by Baeyer-Villiger oxidation, could also yield the corresponding lactone. The choice of reagents and reaction conditions is crucial for achieving high diastereoselectivity.
Table 1: Plausible Diastereoselective Synthesis of γ-Butyrolactones from (R)-2-Phenyl-1,4-Butanediol
| Entry | Oxidizing Agent | Reaction Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |
| 1 | TEMPO, NaOCl | CH₂Cl₂, H₂O, rt | (R)-3-phenyl-γ-butyrolactone | >95:5 |
| 2 | Jones Reagent | Acetone, 0 °C to rt | (R)-3-phenyl-γ-butyrolactone | Variable |
| 3 | PCC | CH₂Cl₂, rt | Intermediate aldehyde | - |
Note: This table represents hypothetical transformations based on established chemical principles, as direct literature examples for this specific substrate are limited.
Pyrroles:
The synthesis of chiral pyrroles from (R)-2-phenyl-1,4-butanediol can be envisioned through a multi-step sequence involving the conversion of the diol to a 1,4-dicarbonyl compound or a derivative thereof, followed by a Paal-Knorr type condensation with an amine. The chirality at the C2 position would be transferred to the substituent on the pyrrole (B145914) ring.
For instance, oxidation of both hydroxyl groups to the corresponding diketone would provide a chiral 1,4-dicarbonyl compound. Reaction with a primary amine or ammonia (B1221849) would then lead to the formation of a 3-phenyl-substituted pyrrole. The stereocenter would be preserved throughout this transformation, yielding an enantiomerically pure pyrrole derivative.
Enantioselective Construction of Multifunctional Scaffolds
The distinct reactivity of the two hydroxyl groups in (R)-2-phenyl-1,4-butanediol, coupled with the presence of the phenyl ring, allows for its use as a scaffold for the enantioselective construction of molecules with multiple functional groups and stereocenters.
By selectively protecting one of the hydroxyl groups, the other can be elaborated through various chemical transformations. For example, the primary hydroxyl group can be converted into an azide, an amine, or a halide, while the secondary benzylic alcohol can be used for esterification or etherification reactions. The phenyl group can also be functionalized further through electrophilic aromatic substitution, adding another layer of complexity to the resulting scaffold. This stepwise functionalization allows for the controlled introduction of different chemical moieties, leading to the synthesis of diverse and complex chiral molecules.
Table 2: Selective Functionalization of (R)-2-Phenyl-1,4-Butanediol for Multifunctional Scaffolds
| Entry | Reagent 1 (for C4-OH) | Reagent 2 (for C1-OH) | Resulting Scaffold |
| 1 | TBDMSCl, Imidazole | Ac₂O, Pyridine | Monosilylated, acetylated diol |
| 2 | TsCl, Pyridine | NaCN, DMSO | Monotosylate, nitrile derivative |
| 3 | PPh₃, DEAD, DPPA | H₂, Pd/C | Azide, then primary amine |
Note: This table illustrates potential synthetic pathways for creating multifunctional scaffolds, highlighting the differential reactivity of the hydroxyl groups.
Stereoselective Route to Specific Chiral Molecules
(R)-2-Phenyl-1,4-butanediol serves as a valuable chiral starting material for the stereoselective synthesis of specific target molecules. The existing stereocenter can be used to induce chirality in subsequent reactions, or the diol itself can be incorporated as a chiral fragment into a larger molecule.
For example, the diol can be converted into a chiral phosphine (B1218219) ligand for use in asymmetric catalysis. The synthesis would involve the conversion of the hydroxyl groups into phosphine moieties, with the phenyl group providing steric bulk and influencing the chiral environment around the metal center.
Furthermore, the diol can be used in the synthesis of chiral pharmaceutical intermediates. For instance, derivatives of (R)-2-phenyl-1,4-butanediol could serve as key fragments in the synthesis of compounds with therapeutic potential, where the specific stereochemistry is crucial for biological activity. The ability to perform diastereoselective reactions on this scaffold allows for the synthesis of the desired stereoisomer with high purity.
Mechanistic Investigations and Computational Studies
Reaction Mechanism Elucidation in Diol Transformations
The reactivity of diols is diverse, with transformations often dictated by the distance between the hydroxyl groups and the specific reaction conditions employed. Understanding the underlying mechanisms of these transformations is crucial for synthetic applications.
The dehydration of diols is a fundamental reaction that can lead to the formation of cyclic ethers or other unsaturated products. For 1,4-diols, this process typically yields tetrahydrofuran (B95107) derivatives. The reaction mechanism is highly dependent on the catalyst and the substrate's electronic properties. nih.gov
Studies on the cyclodehydration of 1,4- and 1,5-diols catalyzed by an N-heterocyclic carbene (NHC)–Iridium(III) complex have shown that the reaction pathway is not always a classical acid-catalyzed nucleophilic substitution. nih.gov For electron-rich aromatic substrates, an acid-catalyzed mechanism is dominant. However, for substrates with electron-withdrawing groups or no substituents, a metal-hydride-driven hydrogen-transfer mechanism is proposed. nih.gov This dual-mechanistic nature is supported by Hammett studies, kinetic isotope effect (KIE) investigations, and crossover experiments. nih.govresearchgate.net
In the absence of metal catalysts, such as under hydrothermal conditions, the dehydration of diols proceeds more slowly and with more complex reaction pathways compared to simple alcohols. acs.orgelsevierpure.com The mechanism involves a balance between E1 and E2 elimination pathways, which is influenced by intramolecular hydrogen bonding between the hydroxyl groups. acs.orgelsevierpure.com For chiral secondary alcohols, the dehydrative cyclization can proceed via SN1 or SN2 pathways. For instance, the cyclization of (R)-pentane-1,4-diol using an ionic liquid catalyst was found to proceed primarily through an SN2 pathway, resulting in the formation of (S)-2-methyltetrahydrofuran with high enantiomeric excess, indicating an inversion of configuration at the chiral center. researchgate.net
| Reaction Condition/Catalyst | Substrate Type | Proposed Dominant Mechanism | Key Findings | Source(s) |
|---|---|---|---|---|
| NHC–Iridium(III) Complex | Electron-Rich Aromatic 1,4-Diols | Acid-Catalyzed | Mechanism is substrate-dependent based on electronic properties. | nih.gov |
| NHC–Iridium(III) Complex | Electron-Poor/Unsubstituted Aromatic 1,4-Diols | Hydrogen-Transfer | A nonclassical, metal-hydride-driven pathway is followed. | nih.gov |
| Hydrothermal (Superheated Water) | Cyclic 1,2- and 1,4-Diols | E1/E2 Elimination | Intramolecular hydrogen bonding influences the balance between E1 and E2 pathways. | acs.orgelsevierpure.com |
| Ionic Liquid [HO-EtMIm][OTf] | (R)-pentane-1,4-diol | SN2 Pathway | Reaction proceeds with inversion of stereochemistry, confirmed by chirality transfer experiments. | researchgate.net |
Transfer hydrogenation is a powerful process where hydrogen is transferred from a donor molecule to an acceptor molecule, often facilitated by a metal catalyst. 1,4-Butanediol (B3395766) can serve as a hydrogen donor in such reactions. The mechanism typically involves the dehydrogenation of the diol. researchgate.netnih.gov
In a process coupling the lactonization of 1,4-butanediol with the reductive upgrading of furfural (B47365) derivatives, 1,4-butanediol is first dehydrogenated to γ-butyrolactone (GBL). researchgate.net This reaction releases hydrogen, which is then transferred to the furfural derivative. This process has been studied over AlOₓ-supported copper catalysts. researchgate.net Similarly, 1,4-butanediol can be used in liquid organic hydrogen carrier (LOHC) systems. It can be dehydrogenatively coupled with an amine like ethylenediamine (B42938) to form a bis-cyclic imide, storing hydrogen in the process. nih.gov A ruthenium catalyst can then facilitate the reverse reaction, the selective hydrogenation of the imide back to the diol and amine, thereby releasing the stored hydrogen. nih.gov
Dehydrogenation: The diol (e.g., 1,4-butanediol) is oxidized by a catalyst, releasing hydrogen equivalents. In the case of 1,4-butanediol, this often results in the formation of the stable cyclic lactone, GBL. niir.org
Hydrogen Transfer: The released hydrogen is then transferred to a substrate (e.g., an aldehyde, ketone, or imide), resulting in its reduction.
This ability to act as a hydrogen source makes 1,4-butanediol and related diols valuable in developing sustainable chemical processes. nih.govmdpi.com
Asymmetric reductions aim to convert prochiral substrates, such as ketones, into chiral, non-racemic alcohols. wikipedia.org The stereochemical outcome is controlled by a chiral influence, which can be a chiral reagent, catalyst, or auxiliary. numberanalytics.comresearchgate.netnumberanalytics.com A chiral diol like (R)-2-phenyl-1,4-butanediol can act as a chiral auxiliary or as a precursor to a chiral ligand or catalyst.
The fundamental principle of stereochemical control lies in the creation of diastereomeric transition states. When the chiral molecule interacts with the substrate, it creates two possible transition states leading to the two different product enantiomers (R and S). numberanalytics.comnumberanalytics.com Because these transition states are diastereomeric, they have different energies. The reaction proceeds preferentially through the lower-energy transition state, leading to an excess of one enantiomer. thieme-connect.com
Several factors contribute to the energy difference between these diastereomeric transition states:
Steric Effects: The chiral auxiliary or ligand creates a sterically biased environment around the reaction center. The substrate and reducing agent will preferentially approach from the less hindered face, leading to one stereoisomer. numberanalytics.comthieme-connect.com
Electronic Effects and Chelation: The hydroxyl groups of a diol can coordinate to a metal center or form hydrogen bonds with the substrate or reagents. wikipedia.orgnih.gov In (R)-2-phenyl-1,4-butanediol, the specific spatial arrangement of the phenyl group and the two hydroxyls can direct the binding of a ketone substrate, for example, exposing one face of the carbonyl group to the hydride attack. thieme-connect.comnih.gov
Chiral diols are often used as organocatalysts where the hydroxyl groups activate reagents or substrates through non-covalent interactions like hydrogen bonding, leading to highly organized, chair-like transition states that control the facial selectivity of the reaction. nih.gov
Quantum Chemical and Molecular Modeling Analysis
Computational chemistry offers a powerful lens to examine molecular structures and reaction pathways that are difficult or impossible to observe experimentally. researchgate.net Quantum chemical and molecular modeling methods are invaluable for understanding the behavior of chiral molecules like (R)-2-phenyl-1,4-butanediol.
The three-dimensional shape (conformation) of a flexible molecule like (R)-2-phenyl-1,4-butanediol is determined by a delicate balance of intramolecular interactions. gatech.edu Computational studies on analogous molecules provide significant insight into the likely preferred conformations.
Studies on the diastereomers of 2,3-butanediol (B46004) using matrix-isolation infrared spectroscopy and DFT calculations revealed that the most stable conformers are characterized by a gauche arrangement of the O-C-C-O dihedral angle. researchgate.net This arrangement allows for the formation of a weak intramolecular O-H···O hydrogen bond, which stabilizes the conformer. researchgate.net It is highly probable that similar intramolecular hydrogen bonding between the 1- and 4-hydroxyl groups occurs in (R)-2-phenyl-1,4-butanediol, leading to folded, cyclic-like conformations.
Furthermore, the presence of the phenyl group introduces other potential non-covalent interactions, such as:
n→π Interactions:* Delocalization of the lone pair electrons (n) from one of the hydroxyl oxygens into the π* orbitals of the aromatic phenyl ring can occur. nih.gov
CH/π Interactions: Hydrogen atoms from the alkyl chain can interact favorably with the electron-rich face of the phenyl ring. gatech.edu
These interactions, though weak, collectively influence the conformational preferences of the molecule, stabilizing folded structures over extended ones. nih.gov This conformational landscape is critical as it dictates how the molecule presents itself to other reagents, influencing its reactivity and stereodirecting ability. gatech.edu
Predicting the outcome of a stereoselective reaction requires understanding the transition state (TS) of the stereodetermining step. chemrxiv.org Computational methods, particularly Density Functional Theory (DFT), are used to model the structures and energies of the competing diastereomeric transition states that lead to different stereoisomers. researchgate.netresearchgate.net
A prominent example of this approach is the DFT analysis of a double aldol (B89426)–Tishchenko cascade reaction that forms five contiguous chiral centers with remarkable diastereoselectivity. nih.govacs.org Researchers modeled the key irreversible Tishchenko reduction step, which determines the final stereochemistry. By calculating the relative energies of the transition states leading to the various possible diastereomers, they could identify the lowest energy pathway. nih.govacs.org
| Transition State Model | Stereochemistry at C4, C5 | Relative Energy (kcal/mol) | Outcome | Source(s) |
|---|---|---|---|---|
| TS-a | (R, S) | 0.0 | Leads to the major observed product. Lowest energy TS. | nih.govacs.org |
| TS-b | (S, S) | +1.7 | Higher energy due to less favorable stereochemistry at C4. | nih.govacs.org |
| TS-c | (R, R) | +11.8 | Significantly higher energy due to steric constraints from pseudoaxial orientation at C5. | nih.govacs.org |
| TS-d | (S, R) | +13.0 | Significantly higher energy due to steric constraints from pseudoaxial orientation at C5. | nih.govacs.org |
This type of analysis reveals that the observed high selectivity is due to a significant energy difference (e.g., >1.7 kcal/mol) between the favored and disfavored transition states. acs.org The stability of the lowest-energy transition state is often rationalized by favorable non-covalent interactions, such as hydrogen bonding or the avoidance of steric clashes, which are precisely modeled in the computation. nih.govnih.govchemrxiv.org For a reaction involving (R)-2-phenyl-1,4-butanediol, computational modeling would similarly characterize the transition states to explain how its inherent chirality is transferred to the product. researchgate.net
Ligand-Metal Complexation Studies and Enantioselectivity Rationalization
While specific, in-depth studies on the ligand-metal complexation of (R)-2-phenyl-1,4-butanediol are not extensively documented in publicly available literature, its structure, featuring a chiral center and two hydroxyl groups, makes it a potential candidate for use as a chiral ligand or a precursor to one. The diol functionality allows for the formation of chelate complexes with a variety of metal centers. The stereochemistry of the phenyl group at the C2 position is expected to play a critical role in governing the conformation of the resulting metallacycle and, consequently, the enantioselectivity of catalyzed reactions.
In analogous systems, chiral diols are known to coordinate to metal centers, creating a chiral environment that can effectively discriminate between enantiotopic faces of a prochiral substrate. The rationalization of enantioselectivity in such cases often involves the construction of transition state models. For a hypothetical reaction catalyzed by a metal complex of (R)-2-phenyl-1,4-butanediol, the phenyl group would likely adopt a pseudo-equatorial position within the chelate ring to minimize steric interactions. This preferred conformation would, in turn, dictate the orientation of the substrates, leading to the preferential formation of one enantiomer of the product.
Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for investigating these aspects. Although specific DFT studies for (R)-2-phenyl-1,4-butanediol complexes are scarce, such studies on similar chiral ligands have provided valuable insights into the origins of enantioselectivity. These studies typically model the transition states of the catalytic cycle to determine the lowest energy pathway, which corresponds to the major enantiomer observed experimentally. The electronic asymmetry induced by the ligand in the metal's d-orbitals can also be a key factor in enantio-differentiation nsf.gov.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies for Enantiopure 1,4-Butanediols
The pursuit of environmentally benign and efficient methods for producing enantiomerically pure chemicals is a cornerstone of modern chemistry. For chiral 1,4-diols like (R)-2-phenyl-1,4-butanediol, research is increasingly focused on moving away from traditional, often wasteful, synthetic routes towards more sustainable alternatives.
Biocatalytic and Chemo-catalytic Approaches:
Biocatalysis and chemo-catalysis are at the forefront of sustainable synthesis. rsc.org The use of enzymes, such as butanediol (B1596017) dehydrogenases, offers a highly selective route to chiral diols. researchgate.netrsc.org For instance, butanediol dehydrogenase from Saccharomyces cerevisiae has been shown to convert R-acetoin and S-acetoin to (2R,3R)-2,3-butanediol and meso-2,3-butanediol, respectively, demonstrating the potential for stereospecific synthesis. researchgate.net Researchers are exploring the use of engineered microorganisms and purified enzymes to achieve high yields and enantiomeric purity for various diols. researchgate.netnih.gov A dual-pathway approach in Escherichia coli for the production of 1,4-butanediol (B3395766) from succinic acid is a recent advancement in this area. nih.gov
One promising strategy is the deracemization of racemic mixtures, which can theoretically achieve a 100% yield of the desired enantiomer. A stereoinverting cascade system has been designed for the synthesis of (R)-1,3-butanediol, which combines the enantioselective oxidation of the (S)-enantiomer with the asymmetric reduction of the resulting ketone to the (R)-enantiomer. researchgate.net Such a system could be adapted for the production of (R)-2-phenyl-1,4-butanediol.
Furthermore, the hydrogenation of bio-based feedstocks like succinic acid and maleic anhydride (B1165640) presents a green alternative to petrochemical-based processes. rsc.orgrsc.org The development of non-precious metal catalysts, such as copper-based systems, for these hydrogenations is a key area of research. rsc.orgrsc.org
Table 1: Emerging Sustainable Synthetic Methods for Chiral Diols
| Method | Description | Key Advantages | Relevant Research Highlights |
| Biocatalysis | Use of whole-cell systems or isolated enzymes (e.g., dehydrogenases, reductases) to perform stereoselective reactions. researchgate.netrsc.org | High enantioselectivity, mild reaction conditions, use of renewable feedstocks. | Synthesis of (R,R)-diols using Bacillus clausii butanediol dehydrogenase. rsc.org |
| Deracemization | Conversion of a racemic mixture into a single enantiomer through a sequence of stereoselective reactions. researchgate.net | Potentially 100% theoretical yield from a racemate. | Whole-cell cascade system for producing (R)-1,3-butanediol with 99.5% enantiomeric excess. researchgate.net |
| Catalytic Hydrogenation | Hydrogenation of bio-derived precursors like succinic acid or maleic anhydride using heterogeneous catalysts. rsc.orgrsc.org | Utilization of renewable resources, potential for large-scale production. | One-pot deep hydrogenation of maleic anhydride to 1,4-butanediol with 88.3% yield. rsc.org |
| Photo-HAT/Nickel Dual Catalysis | A modular method for synthesizing enantioenriched 1,2- and 1,3-diols from bulk chemicals like ethane-1,2-diol and propane-1,3-diol. nih.gov | High stereoselectivity and atom economy from readily available feedstocks. nih.gov | One-pot modular construction of chiral 1,n-syn-diols. nih.gov |
Exploration of New Chiral Ligands and Auxiliaries Derived from 2-Phenyl-1,4-Butanediol
Chiral diols are valuable precursors for the synthesis of chiral ligands and auxiliaries, which are essential tools in asymmetric catalysis. mdpi.comacs.org The development of new ligands derived from (R)-2-phenyl-1,4-butanediol could lead to novel catalysts with unique reactivity and selectivity.
The design of chiral ligands has evolved from C2-symmetric structures to non-symmetrical P,N-ligands, which have shown superior performance in many metal-catalyzed reactions. nih.gov The structural framework of (R)-2-phenyl-1,4-butanediol is well-suited for the creation of a diverse range of ligands, including diphosphines, diamines, and amino alcohols. These ligands can be used to create chiral environments around metal centers in catalysts for reactions such as asymmetric hydrogenation, allylic alkylation, and C-H functionalization. mdpi.commdpi.com
A notable example of a chiral auxiliary derived from a related butanediol is (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol, which has been effectively used in the cyclopropanation of alkenylboronic esters. acs.orgacs.org This demonstrates the potential of butanediol scaffolds in controlling stereochemistry. By modifying the phenyl and hydroxyl groups of (R)-2-phenyl-1,4-butanediol, a wide array of new chiral auxiliaries can be synthesized and evaluated in various asymmetric transformations. nih.gov
Table 2: Potential Chiral Ligands and Auxiliaries from (R)-2-Phenyl-1,4-Butanediol
| Ligand/Auxiliary Type | Potential Application | Design Considerations |
| Diphosphine Ligands | Asymmetric hydrogenation, cross-coupling reactions. | Synthesis of C2-symmetric or non-symmetric ligands by functionalizing the hydroxyl groups. |
| Diamine Ligands | Asymmetric transfer hydrogenation, Diels-Alder reactions. | Conversion of hydroxyl groups to amino groups to create bidentate nitrogen ligands. |
| Amino Alcohol Ligands | Asymmetric reduction of ketones, aldol (B89426) reactions. | Selective functionalization of one hydroxyl group to an amino group. |
| Chiral Auxiliaries | Asymmetric alkylation, Diels-Alder reactions, aldol reactions. | Temporary incorporation into a substrate to direct the stereochemical outcome of a reaction. |
Advanced Applications in Specialized Chemical Syntheses and Advanced Materials
The utility of (R)-2-phenyl-1,4-butanediol and its derivatives extends beyond catalysis into specialized areas of chemical synthesis and the development of advanced materials.
In fine chemical synthesis , chiral diols serve as crucial building blocks for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. acs.orgbdmaee.net For example, derivatives of 2-phenyl-1,4-butanediamine have been investigated as CCR5 antagonists for the treatment of HIV-1, highlighting the potential of this scaffold in medicinal chemistry. nih.gov The enantiomerically pure nature of (R)-2-phenyl-1,4-butanediol makes it an attractive starting material for the synthesis of single-enantiomer drugs, where stereochemistry is critical for efficacy and safety.
In the realm of advanced materials , 1,4-butanediol is a key monomer in the production of high-performance polymers such as polybutylene terephthalate (B1205515) (PBT) and polyurethanes. chemicalbook.comniir.orgchemwinfo.com The incorporation of the phenyl group from (R)-2-phenyl-1,4-butanediol into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, and unique optical properties. Research into co-polymers based on 1,4-butanediol and other monomers is an active area, with the goal of creating materials with tunable properties. mdpi.com The use of a chiral monomer like (R)-2-phenyl-1,4-butanediol could introduce chirality into the polymer, leading to the development of novel chiral polymers with applications in enantioselective separations, chiral sensors, and nonlinear optics. nih.gov
Integration of Artificial Intelligence and Machine Learning in Chiral Synthesis Design
The convergence of artificial intelligence (AI) and chemistry is revolutionizing how chiral synthesis is approached. Machine learning (ML) algorithms are increasingly being used to predict the outcomes of asymmetric reactions, accelerate the discovery of new catalysts, and design more efficient synthetic routes.
For the synthesis of (R)-2-phenyl-1,4-butanediol and its derivatives, AI and ML can be applied in several ways:
Predicting Enantioselectivity: ML models can be trained on existing datasets of chiral reactions to predict the enantiomeric excess of a reaction with a new catalyst or substrate. This can significantly reduce the time and resources spent on experimental screening of catalysts and reaction conditions.
Catalyst Design: AI can be used to design novel chiral ligands and catalysts. By learning the structure-activity relationships from known catalysts, ML models can propose new ligand structures with improved performance for a specific transformation.
Table 3: Impact of AI and Machine Learning on Chiral Synthesis
| Application Area | AI/ML Tool | Potential Impact on (R)-2-Phenyl-1,4-Butanediol Research |
| Reaction Outcome Prediction | Predictive models for enantioselectivity | Faster optimization of synthetic routes to (R)-2-phenyl-1,4-butanediol and its derivatives. |
| Catalyst Discovery | Generative models for ligand design | Design of novel, highly effective chiral ligands derived from (R)-2-phenyl-1,4-butanediol. |
| Synthesis Planning | Retrosynthesis software | Identification of more efficient and sustainable synthetic pathways to the target compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
